Pitavastatin

説明

特性

IUPAC Name |

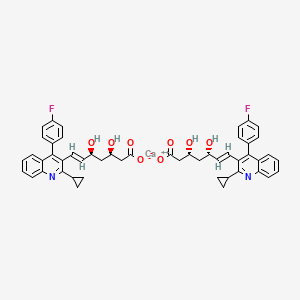

(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYFMXBACGZSIL-MCBHFWOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048384 | |

| Record name | Pitavastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very slightly soluble | |

| Record name | Pitavastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

147511-69-1 | |

| Record name | Pitavastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147511-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pitavastatin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147511691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pitavastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pitavastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {[(3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoyl]oxy}calcio (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PITAVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5681Q5F9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pitavastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8367 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pitavastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanisms of Action and Target Engagement

HMG-CoA Reductase Inhibition: Kinetics and Binding Characteristics

The primary mechanism of action of pitavastatin is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govnih.gov This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical and rate-limiting step in the biosynthesis of cholesterol. nih.govyoutube.com

Competitive Inhibition Dynamics

This compound functions as a competitive inhibitor of HMG-CoA reductase, meaning it vies with the natural substrate, HMG-CoA, for the same active site on the enzyme. nih.govclinpgx.org Structurally, this compound possesses a dihydroxy heptanoic acid side chain that mimics the structure of HMG-CoA, allowing it to bind with high affinity to the enzyme's active site. qeios.com This binding is reversible and prevents the enzyme from catalyzing its normal reaction, thereby impeding the cholesterol synthesis pathway. nih.gov The unique cyclopropyl (B3062369) group within this compound's structure is thought to contribute to its potent binding to HMG-CoA reductase.

Inhibitory Constant (Ki) and Half-Maximal Inhibitory Concentration (IC50) Studies

The potency of this compound's inhibitory action is quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50). The Ki value represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme's reaction by half, while the IC50 indicates the concentration needed to inhibit 50% of the enzyme's activity under specific experimental conditions.

Published research indicates that this compound is a potent inhibitor of HMG-CoA reductase. One study utilizing rat liver microsome fractions reported a Ki of 1.7 nmol/l for this compound. In terms of IC50, a study showed a value of 6.8 nM for this compound in the inhibition of HMG-CoA reductase. researchgate.net This demonstrates a higher potency compared to some other statins in the same study. researchgate.net Another study comparing various statins found that most exhibited IC50 values in the range of 3-20 nM. helsinki.fi The affinity of this compound for HMG-CoA reductase has been reported to be 1.6 to 3.5 times greater than that of simvastatin (B1681759) and pravastatin (B1207561), respectively. qeios.com

Interactive Table: this compound Inhibition Data

| Parameter | Value | Comparison with other Statins |

|---|---|---|

| Ki | 1.7 nmol/l | Data for direct comparison not available in the provided context. |

| IC50 | 6.8 nM | 2.4-fold higher potency than simvastatin and 6.8-fold higher than pravastatin in one study. researchgate.net |

| Binding Affinity | 1.6-3.5x higher than simvastatin & pravastatin | Demonstrates strong binding to HMG-CoA reductase. qeios.com |

Downstream Molecular Pathways Affected by HMG-CoA Reductase Inhibition

The inhibition of HMG-CoA reductase by this compound sets off a cascade of events that modulate downstream molecular pathways crucial for cellular function and cholesterol metabolism.

Mevalonate Pathway Modulation

By blocking the conversion of HMG-CoA to mevalonate, this compound effectively curtails the entire mevalonate pathway. nih.gov This pathway is not only central to cholesterol synthesis but also produces a variety of other essential isoprenoid compounds. The reduction in mevalonate levels is a key consequence of this compound's action.

Regulation of Protein Prenylation (e.g., Farnesylation, Geranylgeranylation)

A significant downstream effect of mevalonate pathway inhibition is the reduced synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are vital for a post-translational modification process known as protein prenylation. During prenylation, either a farnesyl or a geranylgeranyl group is covalently attached to specific proteins, including small GTPases like Ras and Rho. This modification is critical for the proper localization and function of these proteins, many of which are involved in key cellular signaling pathways. By diminishing the cellular pool of FPP and GGPP, this compound can interfere with the prenylation of these proteins, which may contribute to some of its pleiotropic (non-lipid-lowering) effects.

Cellular and Hepatic Cholesterol Homeostasis

This compound's primary therapeutic effect stems from its ability to restore cholesterol homeostasis, particularly within liver cells (hepatocytes).

The reduction in intracellular cholesterol synthesis triggered by HMG-CoA reductase inhibition is sensed by the cell. This leads to the activation of a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, which is a key regulator of cholesterol metabolism. nih.govnih.gov

Upon activation, SREBP-2 translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes. nih.govyoutube.com This binding upregulates the transcription of genes involved in cholesterol uptake, most notably the gene encoding the LDL receptor. nih.govnih.gov The resulting increase in the number of LDL receptors on the surface of hepatocytes enhances the clearance of LDL cholesterol from the bloodstream, leading to a reduction in circulating LDL levels. nih.govnih.gov One study indicated that this compound increases ABCA1 protein expression through SREBP2-mediated mRNA transcription and PPARα-mediated protein stabilization. nih.gov

Upregulation of Hepatic Low-Density Lipoprotein Receptor Expression

The cornerstone of this compound's lipid-lowering effect is its ability to increase the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. drugbank.comnih.gov The process is initiated by the depletion of the intracellular cholesterol pool in the liver due to the inhibition of HMG-CoA reductase. nih.gov This cholesterol deficit is sensed by the cell, leading to the activation of a key transcription factor known as Sterol Regulatory Element-Binding Protein 2 (SREBP-2). irrespub.comirrespub.com

Once activated, SREBP-2 translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter region of the gene encoding the LDL receptor. irrespub.comfrontiersin.org This binding action significantly enhances the transcription of the LDL receptor gene, leading to an increased synthesis of LDL receptor proteins. irrespub.comirrespub.com Research has demonstrated that this compound is more efficient at inducing the expression of LDL receptors compared to some other statins. nih.gov

The resulting higher density of LDL receptors on the hepatocyte surface enhances the clearance of circulating LDL cholesterol from the bloodstream. qeios.comdrugbank.com These receptors bind to LDL particles and other apolipoprotein B (ApoB)-containing lipoproteins, facilitating their uptake and catabolism within the liver. nih.govresearchgate.net This increased clearance is the primary mechanism responsible for the reduction of plasma LDL cholesterol levels observed with this compound treatment. drugbank.com Studies in HepG2 cells, a human hepatoma cell line, have shown that this compound dose-dependently enhances LDL receptor activity. researchgate.net

Impact on Intracellular Cholesterol Synthesis and Accumulation

This compound directly curtails the endogenous production of cholesterol within liver cells by competitively inhibiting HMG-CoA reductase. clinpgx.orgresearchgate.net Structurally, this compound contains a dihydroxy heptanoic acid moiety that mimics the natural substrate, HMG-CoA, allowing it to fit into the active site of the reductase enzyme and block its activity. qeios.comresearchgate.net This action effectively throttles the entire mevalonate pathway, leading to a significant reduction in the synthesis of cholesterol. qeios.comwikipedia.org

The potency of this inhibition is a distinguishing feature of this compound. In vitro studies have quantified its inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Research using rat liver microsomes found the IC50 of this compound for HMG-CoA reductase inhibition to be 6.8 nM. nih.govnih.gov This was found to be more potent than both simvastatin and pravastatin in the same experimental setup. nih.govnih.gov Similarly, in a human hepatoma cell line (HepG2), this compound inhibited cholesterol synthesis with an IC50 value of 5.8 nM. nih.gov The reduction of de novo cholesterol synthesis is the critical first step that triggers the compensatory upregulation of LDL receptors, as detailed previously. nih.gov The inductive effects of this compound on various genes related to lipid metabolism can be reversed by the addition of mevalonate, confirming that the mechanism is directly linked to HMG-CoA reductase inhibition. nih.gov

Inhibitory Potency of Statins on HMG-CoA Reductase

Note: The IC50 values for simvastatin and pravastatin were calculated based on the reported fold differences relative to this compound in the source material.

Pharmacokinetic Research: Dispositional Mechanisms

Biotransformation Pathways

The primary metabolic route for pitavastatin is not through the cytochrome P450 system, which is common for many other statins, but rather through glucuronidation. drugbank.com This characteristic significantly reduces the likelihood of certain drug-drug interactions. nih.gov

The main pathway for this compound metabolism involves conjugation with glucuronic acid, a process mediated by Uridine (B1682114) 5'-diphosphate glucuronosyltransferases (UGTs). drugbank.comclinpgx.org Specifically, research has identified UGT1A3 and UGT2B7 as the principal enzymes responsible for the glucuronidation of this compound in human liver microsomes. nih.govresearchgate.netnih.gov This reaction leads to the formation of an ester-type this compound glucuronide conjugate. drugbank.comcaymanchem.com This glucuronide is an intermediate metabolite that subsequently undergoes a non-enzymatic conversion to the major circulating metabolite, this compound lactone. nih.govcaymanchem.com Studies using human UGT-expressing microsomes have confirmed that UGT1A3 and UGT2B7 are the key players in this biotransformation process leading to lactonization. nih.govresearchgate.net Some evidence also suggests a role for UGT1A1 in this process. clinpgx.orgcaymanchem.comclinpgx.org

A distinguishing feature of this compound's pharmacokinetics is its minimal metabolism by the cytochrome P450 (CYP) enzyme system. drugbank.comnih.govnih.gov While many other statins are significantly metabolized by CYP3A4, this compound is not a substrate for this isoenzyme. nih.govnih.gov It is only marginally metabolized by CYP2C9 and, to an even lesser extent, by CYP2C8. drugbank.comnih.gov This limited involvement of the CYP system means that inhibitors or inducers of these enzymes, particularly CYP3A4, have little to no effect on this compound's plasma concentrations. nih.gov This characteristic reduces the potential for clinically significant drug-drug interactions with medications that are metabolized by the same CYP pathways. nih.gov

The major metabolite of this compound found in human plasma is its lactone form. drugbank.comnih.gov The formation of this compound lactone is a multi-step process. First, the parent this compound undergoes glucuronidation, primarily by UGT1A3 and UGT2B7, to form this compound glucuronide. nih.govcaymanchem.com This conjugate is then converted non-enzymatically to this compound lactone through an elimination reaction. nih.govresearchgate.netresearchgate.net The lactone form is considered inactive. researchgate.netresearchgate.net Importantly, this compound lactone can be converted back to the active acid form through hydrolysis. caymanchem.com Unlike the acid form, this compound lactone does not appear to be a substrate for the major uptake transporters involved in the parent drug's disposition. nih.govoup.com Furthermore, research indicates that this compound lactone does not inhibit CYP2C9 or CYP3A4, suggesting it has a low potential for causing drug-drug interactions. nih.govnih.gov

Table 1: Key Enzymes in this compound Biotransformation

| Enzyme Family | Specific Enzyme | Role in this compound Metabolism | Resulting Metabolite |

|---|---|---|---|

| Uridine 5'-Diphosphate Glucuronosyltransferases (UGT) | UGT1A3, UGT2B7 | Primary enzymes for glucuronidation. nih.govresearchgate.netnih.gov | This compound Glucuronide |

| UGT1A1 | Contributes to glucuronidation. clinpgx.orgcaymanchem.com | This compound Glucuronide | |

| Cytochrome P450 (CYP) | CYP2C9 | Marginal metabolic pathway. drugbank.comnih.govnih.gov | Minor oxidative metabolites |

| CYP2C8 | Lesser metabolic pathway. drugbank.comnih.gov | Minor oxidative metabolites |

Cellular Uptake and Efflux Transport Mechanisms

The hepatic uptake of this compound is predominantly handled by members of the Organic Anion-Transporting Polypeptide (OATP) family, which are part of the solute carrier (SLC) transporter group. nih.govmdpi.com OATP1B1 (also known as OATP2 or encoded by the gene SLCO1B1) is a major transporter responsible for the uptake of this compound into human hepatocytes. mdpi.comnih.govbiomedpharmajournal.org The acid form of this compound has been shown to be a substrate for several human OATPs, including OATP1B1 (OATP2), OATP1B3 (OATP8), and OATP2B1, as well as OAT3. nih.govoup.com Studies have demonstrated that OATP1B1 is likely the predominant transporter for the hepatic uptake of this compound, with a lesser contribution from OATP2B1. nih.gov The lactone form of this compound, in contrast, is not taken up by these transporters. nih.govoup.com While OATP inhibitors can affect this compound concentrations, the effect is considered relatively small compared to other statins. nih.gov

Table 2: Transporters Involved in this compound Disposition

| Transporter | Gene | Location | Function | Substrate Form |

|---|---|---|---|---|

| OATP1B1 (OATP2) | SLCO1B1 | Hepatocyte (Sinusoidal Membrane) | Major uptake transporter. mdpi.comnih.gov | Acid Form |

| OATP1B3 (OATP8) | SLCO1B3 | Hepatocyte (Sinusoidal Membrane) | Uptake transporter. clinpgx.orgnih.govoup.com | Acid Form |

| OATP2B1 | SLCO2B1 | Hepatocyte (Sinusoidal Membrane) | Minor uptake transporter. nih.govnih.gov | Acid Form |

| OAT3 | SLC22A8 | Hepatocyte | Uptake transporter. nih.govoup.com | Acid Form |

| NTCP | SLC10A1 | Hepatocyte (Sinusoidal Membrane) | Significant uptake transporter. nih.govnih.govsolvobiotech.com | Acid Form |

| BCRP | ABCG2 | Hepatocyte, Intestine | Efflux transporter. clinpgx.orgnih.gov | Acid Form |

| P-glycoprotein (P-gp) | ABCB1 | Hepatocyte, Intestine | Efflux transporter (stimulated by lactone form). clinpgx.orgnih.gov | Lactone Form (stimulator), Acid Form (not a substrate) |

ATP-Binding Cassette (ABC) Transporters: P-glycoprotein and Breast Cancer Resistance Protein (BCRP)

The disposition of this compound is significantly influenced by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene). These efflux transporters play a crucial role in the biliary excretion of this compound.

Research has shown that this compound is a substrate for BCRP. Studies using membrane vesicles expressing human and mouse BCRP demonstrated significant ATP-dependent transport of this compound. oup.com In mice lacking the Bcrp1 gene, the biliary excretion clearance of this compound was dramatically reduced to one-tenth of that in control mice, highlighting the substantial role of BCRP in its biliary clearance in this species. oup.com While the biliary excretion of some other statins is primarily mediated by Multidrug Resistance-Associated Protein 2 (MRP2), studies in rats suggest that Mrp2 has a minor contribution to this compound's biliary excretion. oup.com

In humans, the scenario appears to involve multiple transporters. In-vitro studies using Madin-Darby canine kidney II cells co-expressing the hepatic uptake transporter OATP1B1 with various efflux transporters (MDR1/P-gp, MRP2, and BCRP) revealed significant basal-to-apical transport of this compound in all cases. oup.com This suggests that P-glycoprotein, MRP2, and BCRP are all involved in the biliary excretion of this compound in humans. oup.com

Differential Transport of Acid and Lactone Forms

This compound exists in two interconvertible forms: a pharmacologically active open-ring hydroxy acid form and an inactive lactone form. nih.gov These two forms exhibit distinct physicochemical properties that dictate their interaction with drug transporters. The lactone form is more lipophilic and can passively diffuse across cell membranes, whereas the less lipophilic acid form relies on active transport mechanisms. nih.gov

Research has clearly demonstrated that the acid and lactone forms of this compound have different substrate specificities for uptake and efflux transporters. qeios.com The active acid form is a substrate for several solute carrier (SLC) uptake transporters, including human OATP1B1, OATP1B3 (referred to as OATP1, OATP2, and OATP8 in some older literature), OAT3, and the Na+-taurocholate cotransporting polypeptide (NTCP). oup.comqeios.com Conversely, these SLC transporters are not involved in the uptake of the lactone form. oup.comqeios.com

Regarding efflux transporters, a significant difference is also observed. The acid form of this compound is a substrate for BCRP, while the lactone form is not. oup.comqeios.com In contrast, the lactone form of this compound was found to stimulate the ATPase activity of P-glycoprotein, suggesting it is a substrate for this efflux pump, whereas the acid form did not show this effect. qeios.com Studies investigating the inhibitory effects of various statins on MDR1-mediated transport found that the lactone forms were generally more inhibitory than the acid forms. nih.govnih.gov For this compound, the lactone form inhibited MDR1-mediated digoxin (B3395198) transport with an IC50 value of 34.9 μM. nih.gov

Enterohepatic Recirculation Dynamics

A key feature of this compound's pharmacokinetics is its extensive enterohepatic recirculation. nih.govnih.gov This process involves the excretion of the drug or its metabolites into the bile, followed by reabsorption from the small intestine back into the systemic circulation. nih.govnih.govdrugbank.com

This compound is minimally metabolized, and a significant portion of the bioavailable drug is excreted unchanged into the bile. nih.govnih.gov This biliary excretion is mediated by the efflux transporters discussed previously, such as BCRP and P-glycoprotein. Once in the intestine, the unchanged this compound can be reabsorbed. nih.gov This recycling process is believed to be a major contributor to this compound's relatively high bioavailability and its prolonged duration of action, with a terminal half-life of approximately 11-12 hours. nih.govnih.govnih.gov The enterohepatic circulation of this compound can lead to multiple peaks in its plasma concentration-time profile. drugbank.com

The primary circulating metabolite of this compound is its lactone form, which is formed via glucuronidation by UGT1A3 and UGT2B7. biomol.comclinpgx.org This lactone can be converted back to the active acid form through hydrolysis, potentially contributing to the sustained therapeutic effect. clinpgx.org

Pharmacogenomic Influences on this compound Disposition

Inter-individual variability in the pharmacokinetics of this compound can be partly explained by genetic polymorphisms in genes encoding drug transporters.

Genetic Variants in Solute Carrier Organic Anion Transporter Family Member 1B1 (SLCO1B1) Gene

The SLCO1B1 gene encodes the organic anion transporting polypeptide 1B1 (OATP1B1), a crucial transporter for the hepatic uptake of many drugs, including statins. clinpgx.org Several single nucleotide polymorphisms (SNPs) in the SLCO1B1 gene have been identified that can alter the function of the OATP1B1 transporter. The most extensively studied variant is c.521T>C (p.Val174Ala; rs4149056), which leads to decreased transport activity. Another common variant is c.388A>G (p.Asn130Asp; rs2306283). nih.govclinpgx.org

Pleiotropic Effects: Investigation of Cholesterol Independent Mechanisms

Vascular Biology and Endothelial Function Modulation

Pitavastatin exerts a range of beneficial effects on the vasculature that are independent of its action on cholesterol synthesis. These pleiotropic effects are crucial for maintaining vascular homeostasis and preventing the progression of atherosclerosis. The drug's influence encompasses the enhancement of endothelial function, reduction of oxidative stress, and regulation of key signaling proteins that govern vascular cell behavior.

Enhancement of Endothelial Function and Nitric Oxide Bioavailability

This compound has been shown to improve endothelial function, a key factor in vascular health. One of the primary mechanisms is the enhancement of nitric oxide (NO) bioavailability. mdpi.com Statins, as a class, are known to upregulate the production and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. mdpi.com NO is a critical signaling molecule that promotes vasodilation, inhibits platelet aggregation, and prevents leukocyte adhesion to the vascular wall. mdpi.com

Research indicates that even at low concentrations, this compound can activate eNOS through the PI3K-Akt pathway in endothelial cells. elpub.ru The beneficial effects of statins on cerebral ischemia have been shown to be mediated by NO, as these effects were not observed in eNOS gene knockout mice. mdpi.com Interestingly, studies have also demonstrated that this compound can exert protective effects against atherogenesis and ischemia even in the absence of a functional eNOS system. nih.govnih.gov In eNOS-deficient mice, this compound still attenuated plaque formation and improved hind-limb survival after ischemia, suggesting the activation of alternative, eNOS-independent protective pathways. nih.govnih.gov These pathways may involve the modulation of various other molecules, including AMP-activated protein kinase (AMPK). nih.gov

Attenuation of Oxidative Stress in Vascular Cells

Oxidative stress is a key contributor to endothelial dysfunction and the development of atherosclerosis. This compound has demonstrated significant antioxidant properties within vascular cells. nih.gov In animal models of hypercholesterolemia, this compound was found to inhibit aortic stiffness by reducing oxidative stress, an effect linked to the activation of Cu/Zn superoxide (B77818) dismutase (Cu/ZnSOD) and peroxisome proliferator-activated receptor γ (PPARγ). ahajournals.org

Further studies have shown that this compound effectively reduces tissue lipid peroxidation, a marker of oxidative damage, even without substantially altering plasma cholesterol levels. nih.gov In lean mice subjected to intermittent hypoxia, a condition known to induce oxidative stress, treatment with this compound suppressed the production of superoxide and the expression of 4-hydroxy-2-nonenal (4-HNE) proteins, which are markers of oxidative damage. nih.gov This antioxidant effect helped preserve the structure of the left ventricular myocardium and attenuated adverse cardiovascular remodeling. nih.govdocumentsdelivered.com

Table 1: Effects of this compound on Markers of Oxidative Stress

| Experimental Model | Key Finding | Observed Effect of this compound | Reference |

|---|---|---|---|

| Hypercholesterolemic Rabbits | This compound inhibits aortic stiffness. | Reduced aortic levels of reactive oxidative stress, nitrotyrosine, and iNOS. Restored Cu/ZnSOD activity. | ahajournals.org |

| Lean Mice with Intermittent Hypoxia | This compound attenuates left ventricular remodeling. | Suppressed expression of 4-HNE proteins and superoxide production in the myocardium. | nih.gov |

| Hypercholesterolemic Rabbits | This compound reverses endothelial dysfunction. | Decreased tissue lipid peroxidation. | nih.gov |

Regulation of Rho Family G Proteins and Downstream Signaling

The pleiotropic effects of this compound are closely linked to its ability to inhibit the synthesis of mevalonate (B85504), a precursor not only for cholesterol but also for isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP). oup.comnih.gov These isoprenoids are essential for the post-translational modification (prenylation) and function of small GTP-binding proteins, including the Rho family. wikipedia.org The Rho family of GTPases, which includes RhoA, Rac, and Cdc42, are critical regulators of cytoskeletal dynamics, cell adhesion, and gene expression. mdpi.comwikipedia.org

By depleting GGPP, this compound inhibits the geranylgeranylation of Rho proteins, preventing their localization to the cell membrane and subsequent activation. oup.com This inhibition of the Rho/Rho-kinase (ROCK) signaling pathway is a central mechanism for many of this compound's cholesterol-independent effects. nih.gov For instance, research has shown that this compound-induced expression of thrombomodulin, an endothelial anticoagulant protein, is mediated by the inhibition of Rac and Cdc42. nih.gov Conversely, the inactivation of RhoA by this compound has been shown to decrease the expression of endothelial lipase (B570770). oup.comnih.gov

Modulation of Endothelial Lipase (EL) Expression and Activity

Endothelial lipase (EL) is a key enzyme that regulates the metabolism of high-density lipoprotein cholesterol (HDL-C), with higher EL activity generally associated with lower HDL-C levels. oup.comnih.gov this compound has been found to suppress the expression of EL in endothelial cells. oup.comnih.gov This effect contributes to its modest HDL-C-raising properties. oup.comoup.com

The mechanism for this suppression is directly tied to the inhibition of the RhoA signaling pathway. oup.comnih.gov Studies have demonstrated that the inhibitory effect of this compound on EL expression can be completely reversed by the addition of mevalonate or GGPP, confirming the involvement of isoprenoid-dependent pathways. oup.comnih.gov Furthermore, direct inhibition of RhoA or its downstream effector, ROCK, also leads to decreased EL levels. oup.comnih.gov Clinical data supports these in vitro findings, showing that treatment with this compound reduces plasma EL concentrations in patients with hypercholesterolemia. oup.comnih.gov

Table 2: Clinical Findings on this compound and Endothelial Lipase

| Patient Population | Number of Patients | Key Finding | Reference |

|---|---|---|---|

| Patients with hypercholesterolemia | 48 | This compound treatment reduced plasma EL levels and increased HDL-C levels. | oup.comnih.gov |

| Patients with cardiovascular diseases | 237 | Plasma EL levels were negatively associated with plasma HDL levels. | oup.com |

Angiogenesis and Arteriogenesis Promotion

This compound has been shown to promote angiogenesis (the formation of new capillaries) and arteriogenesis (the maturation of collateral arteries), which are vital processes for tissue repair and recovery from ischemia. nih.govnih.gov This effect is particularly important in the context of ischemic cardiovascular diseases.

A key mechanism underlying this compound-induced vascular growth is the activation of the Notch1 signaling pathway in endothelial cells. nih.govnih.gov This effect appears to be independent of the induction of Vascular Endothelial Growth Factor (VEGF), a classical pro-angiogenic factor. nih.govnih.gov

Research using a murine model of hindlimb ischemia demonstrated that this compound promoted blood flow recovery and increased the density of both capillaries and arterioles in wild-type mice, but not in mice with a mutation in the Notch1 gene. nih.govnih.gov this compound activates Notch1 signaling through a multi-step process:

It stimulates the PI3K/Akt pathway in endothelial cells. nih.govnih.gov

The activated Akt pathway then stimulates γ-secretase, an enzyme complex that cleaves and activates the Notch1 receptor. nih.govnih.gov

Activated Notch1 signaling leads to the upregulation of downstream targets such as Hes-1 and the arterial marker ephrinB2, promoting endothelial cell proliferation, tube formation, and arteriogenesis. nih.govnih.gov

This Akt-dependent activation of Notch1 signaling provides a distinct pathway through which this compound enhances revascularization in ischemic tissues. nih.gov

Crosstalk with PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation and survival. youtube.com Research indicates that this compound can modulate this pathway, contributing to its diverse cellular effects. In endothelial cells, this compound has been shown to activate the PI3K/Akt pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS) and increased nitric oxide (NO) production. nih.gov This activation of eNOS is a post-transcriptional event, as this compound did not increase eNOS mRNA expression levels. nih.gov

Conversely, in other contexts such as liver fibrosis and cancer, this compound has been found to suppress the PI3K/Akt pathway. cu.edu.egnih.gov In a rat model of thioacetamide (B46855) (TAA)-induced liver fibrosis, this compound treatment led to the downregulation of the PI3K/Akt signaling pathway, which was associated with its hepato-protective effects. cu.edu.egnih.gov This inhibition of PI3K/Akt signaling is considered a therapeutic approach for liver fibrosis as it can prevent liver damage and reduce collagen deposition. cu.edu.eg Furthermore, in lung cancer cells, this compound has been shown to suppress the PI3K/Akt/mTOR signaling cascade, which contributes to its anti-tumor and anti-angiogenic properties. nih.gov The modulation of the PI3K/Akt pathway by this compound appears to be cell-type and context-dependent, playing a role in both vasculoprotective and anti-proliferative mechanisms.

Expression of Pro-Angiogenic and Arteriogenic Markers (e.g., Hes-1, EphrinB2)

This compound has been demonstrated to influence the expression of key markers involved in angiogenesis (the formation of new blood vessels) and arteriogenesis (the maturation of arteries). In a murine hindlimb ischemia model, this compound was found to activate the Notch1 signaling pathway downstream of PI3K/Akt. nih.gov This activation led to an increased expression of the Notch1 downstream target, Hes-1, and the arterial marker, ephrinB2. nih.gov The upregulation of these markers by this compound promotes arteriogenesis without inducing Vascular Endothelial Growth Factor (VEGF). nih.gov

EphrinB2, a transmembrane ligand for Eph receptor tyrosine kinases, is a marker for arterial endothelial cells and plays a role in encouraging cell motility and sprouting during angiogenesis. mdpi.com The interplay between EphB4 on tumor cells and vascular ephrin-B2 can regulate tumor growth by stimulating angiogenesis. nih.gov this compound's ability to augment ephrinB2 expression highlights a specific mechanism through which it may enhance the development and maturation of collateral arteries in ischemic tissues. nih.gov

Anti-Inflammatory and Immunomodulatory Mechanisms

This compound exhibits significant anti-inflammatory and immunomodulatory properties that are independent of its cholesterol-lowering effects. These actions are mediated through its influence on various signaling pathways and the production of inflammatory molecules.

Suppression of Pro-Inflammatory Cytokine Production (e.g., IL-2, IFN-γ, IL-6, TNF-α)

A key aspect of this compound's anti-inflammatory action is its ability to suppress the production of several pro-inflammatory cytokines. nih.gov In studies using activated human T-cells, this compound demonstrated stronger inhibitory effects on the production of Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) compared to other statins like atorvastatin (B1662188) and rosuvastatin (B1679574). nih.govnih.gov This suppression occurs in a dose-dependent manner at both the protein and mRNA levels. nih.gov For instance, this compound was shown to dose-dependently downregulate the mRNA expression of IL-2, IL-6, IFN-γ, and TNF-α in primary T cells stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) plus ionomycin. nih.gov

In other cell types, such as human bronchial epithelial cells, this compound has also been shown to inhibit the secretion of IL-6 and IL-8. nih.gov In hepatocellular carcinoma cells, this compound was found to decrease IL-6 production induced by TNF-α. nih.gov This broad suppression of key inflammatory mediators underscores the potent immunomodulatory capacity of this compound. nih.govalliedacademies.org

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in Activated Human T-Cells

| Cytokine | Effect of this compound | Level of Evidence |

| IL-2 | Dose-dependent downregulation of protein and mRNA expression. nih.gov | In vitro study on human primary T-cells. nih.gov |

| IFN-γ | Dose-dependent downregulation of protein and mRNA expression. nih.gov | In vitro study on human primary T-cells. nih.gov |

| IL-6 | Dose-dependent downregulation of protein and mRNA expression. nih.gov | In vitro study on human primary T-cells. nih.gov |

| TNF-α | Dose-dependent downregulation of protein and mRNA expression. nih.gov | In vitro study on human primary T-cells. nih.gov |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating cellular responses to a variety of external stimuli, including inflammation. nih.gov Research has revealed that this compound selectively modulates these pathways. Specifically, this compound has been shown to inhibit the signaling pathways of extracellular signal-regulated kinase (ERK) and p38 MAPK in activated human T-cells. nih.govnih.gov This inhibitory effect was observed through the suppression of ERK and p38 phosphorylation. nih.govresearchgate.net

Importantly, this compound's effect is selective, as it did not significantly suppress the c-Jun N-terminal kinase (JNK) pathway in the same experimental models. nih.govnih.gov The suppression of the ERK and p38 pathways is a key mechanism underlying this compound's ability to downregulate the secretion of pro-inflammatory cytokines. nih.gov In human vascular smooth muscle cells, this compound was also found to attenuate signaling cascades associated with ERK1/2. nih.gov

Inhibition of Activating Protein-1 (AP-1) DNA Binding and Transcriptional Activity

Activating Protein-1 (AP-1) is a transcription factor that plays a dominant role in the synthesis of several pro-inflammatory cytokines. nih.gov Molecular investigations have demonstrated that this compound effectively reduces both the DNA-binding and transcriptional activities of AP-1. nih.govnih.gov In stimulated T-cells, this compound was shown to suppress the DNA-binding activity of AP-1. nih.gov Furthermore, in transient transfection assays, this compound significantly downregulated the transcriptional activity of an AP-1 promoter-encoded luciferase reporter. nih.gov This inhibition of AP-1 activity is a critical downstream effect of the suppression of the ERK/p38 MAPK signaling pathways and is a central component of this compound's immunomodulatory action on human T-cells. nih.gov

Investigation of Nuclear Factor-κB (NFκB) Signaling Modulation

The role of this compound in modulating Nuclear Factor-κB (NFκB) signaling appears to be complex and potentially context-dependent. Several studies suggest that this compound can inhibit NFκB activation. For example, in hepatocellular carcinoma cells, a low dose of this compound was found to inhibit the nuclear expression of the NFκB p65 subunit induced by TNF-α and decrease the DNA binding activity of NFκB. nih.gov Similarly, in a rat model of liver fibrosis, this compound treatment was associated with the downregulation of the NF-κB signaling pathway, contributing to its anti-inflammatory and hepato-protective effects. cu.edu.egnih.gov In human breast cancer cells, this compound has also been shown to inhibit TNF-α-induced NF-κB activation. spandidos-publications.com

However, one study investigating activated human T-cells found that this compound did not affect the phosphorylation of IκBα induced by PMA plus ionomycin. nih.gov The phosphorylation of IκBα is a key step that promotes the translocation of the NFκB p65/50 subunit to the nucleus and subsequent transcriptional activity. nih.gov This particular study concluded that this compound's downregulation of pro-inflammatory cytokine secretion occurs through the MAPK pathways, but not through NFκB signaling in that specific cellular context. nih.gov These differing findings suggest that this compound's effect on the NFκB pathway may vary depending on the cell type and the inflammatory stimulus used in the experimental model.

Effects on Macrophage Activation and Monocyte Adhesion/Migration

This compound significantly influences the inflammatory processes central to atherosclerosis by modulating the behavior of key immune cells. Research indicates that this compound can reduce monocyte adhesion to endothelial cells, a critical early step in plaque formation, through the inhibition of the Rho GTPase pathway. ahajournals.org It has been shown to decrease the expression of cell adhesion molecules and pro-inflammatory chemokines such as monocyte chemoattractant protein-1 (MCP-1). nih.govnih.gov Nanoparticle-mediated delivery systems have demonstrated that targeting this compound directly to monocytes and macrophages effectively reduces MCP-1 expression and subsequent macrophage accumulation in aortic lesions. nih.gov

Further investigation into its anti-inflammatory mechanisms reveals that this compound has a potent inhibitory effect on the TRIF/IRF3/IFN-β signaling pathway in Toll-like receptor 4 (TLR4)-stimulated macrophages. This leads to a reduction in the secretion of inflammatory mediators including MCP-1, nitric oxide (NO), and interleukin-6 (IL-6). mdpi.com However, the immunomodulatory effects are complex; some studies have noted that pre-treating THP-1 monocytes with this compound can lead to an increased production of interleukin-1β (IL-1β) upon stimulation with lipopolysaccharide (LPS). oup.comoup.com

Table 1: Effects of this compound on Macrophage and Monocyte Activity

| Cell Type | Stimulus | Effect of this compound | Key Mediators/Pathways Affected | Reference |

|---|---|---|---|---|

| Endothelial Cells/Monocytes | - | Reduced monocyte adhesion | Inhibition of Rho GTPase pathway | ahajournals.org |

| Monocytes/Macrophages | Angiotensin II | Reduced macrophage accumulation and MCP-1 expression | MCP-1 | nih.gov |

| RAW264 Macrophages | TLR4 Stimulation | Decreased secretion of MCP-1, NO, IL-6 | Inhibition of TRIF/IRF3/IFN-β pathway | mdpi.com |

| THP-1 Monocytes | LPS | Increased production of IL-1β | - | oup.comoup.com |

Anti-Atherosclerotic Properties

This compound's impact on the development and progression of atherosclerosis is multifaceted, involving direct actions on the components of the atherosclerotic plaque.

Impact on Foam Cell Formation

The transformation of macrophages into lipid-laden foam cells is a hallmark of early atherosclerosis. This compound has been shown to directly inhibit this process. It effectively curtails macrophage foam cell formation induced by remnant lipoproteins (RLPs). ahajournals.orgnih.gov This action is significantly mediated by the downregulation of the apolipoprotein B48 receptor (apoB48R), which is involved in the uptake of these atherogenic lipoproteins. ahajournals.orgnih.gov In one study, pretreating THP-1 macrophages with this compound resulted in a 56% reduction in triglyceride accumulation induced by RLPs. nih.gov

Furthermore, this compound decreases the cellular content of cholesteryl esters in macrophages in a dose-dependent fashion. nih.gov This effect appears to be independent of its primary HMG-CoA reductase inhibitory action and is instead attributed to an increase in the activity of neutral cholesterol esterase (NCEase). nih.gov this compound also modulates the expression of scavenger receptors, notably decreasing the expression of CD36 by influencing the phosphorylation and activity of peroxisome proliferator-activated receptor-γ (PPARγ). ahajournals.org This reduces the uptake of oxidized low-density lipoprotein (OxLDL), a key driver of foam cell formation. ahajournals.org

Stabilization of Atherosclerotic Plaques

For established atherosclerotic lesions, stability is a more critical factor than size in preventing acute coronary events. This compound contributes to plaque stabilization through several mechanisms. Clinical studies using intravascular imaging techniques have provided direct evidence of these effects. Treatment with this compound has been shown to induce favorable changes in plaque morphology, including an increase in the thickness of the protective fibrous cap and a decrease in the lipid volume within the plaque. nih.govspringermedicine.comunimib.it

Influence on Thrombogenic Response and Platelet Activation Markers

The rupture of an unstable atherosclerotic plaque can lead to thrombus formation and acute cardiovascular events. This compound shifts the vascular environment towards a less thrombogenic state. It has been shown to decrease markers of platelet activation, such as platelet-derived microparticles. nih.gov The drug also favorably alters the balance of factors involved in coagulation and fibrinolysis.

Table 2: this compound's Effect on Thrombotic and Fibrinolytic Proteins

| Protein | Cell Type | Effect of this compound | Outcome | Reference |

|---|---|---|---|---|

| Tissue Factor (TF) | Human Monocytes (U-937) | Reduced expression | Anti-thrombotic | nih.gov |

| Plasminogen Activator Inhibitor-1 (PAI-1) | HUVEC, Aortic SMC | Reduced expression and release | Pro-fibrinolytic | nih.gov |

| Tissue-type Plasminogen Activator (t-PA) | HUVEC, Aortic SMC | Enhanced expression and secretion | Pro-fibrinolytic | nih.gov |

| Thrombomodulin | Endothelial Cells | Induced expression | Anti-thrombotic | nih.gov |

Cellular and Molecular Signaling Beyond Lipid Pathways

The pleiotropic effects of this compound are rooted in its ability to modulate fundamental cellular signaling cascades and gene expression profiles.

Regulation of Gene and MicroRNA Expression Profiles (e.g., ApoAI, ABCA1)

This compound's influence extends to the genetic and post-transcriptional regulation of proteins central to lipid metabolism and transport.

Gene Expression (ApoAI and ABCA1): this compound has a notable impact on apolipoprotein A-I (ApoA-I), the primary protein component of high-density lipoprotein (HDL). In liver-derived HepG2 cells, this compound dose-dependently increases the expression of both ApoA-I mRNA and protein, an effect that is more potent than that observed with simvastatin (B1681759) or atorvastatin. nih.gov This induction is dependent on the inhibition of HMG-CoA reductase and is linked to the suppression of the Rho signaling pathway. nih.govnatap.org

The regulation of ATP-binding cassette transporter A1 (ABCA1), a crucial protein for cholesterol efflux from cells to ApoA-I, is more complex and appears to be cell-type specific. In hepatic cells, this compound has been shown to increase ABCA1 mRNA levels, which helps protect ApoA-I from degradation and promotes HDL formation. nih.govnatap.orgnih.gov This upregulation in the liver may be mediated by peroxisome proliferator-activated receptor α (PPARα). nih.gov In stark contrast, studies using macrophage cell lines (RAW264.7 and THP-1) have reported that this compound decreases the expression of ABCA1 mRNA. nih.govnih.gov This suggests a differential regulatory mechanism in peripheral cells compared to the liver.

MicroRNA Expression: MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression and are emerging as key players in atherosclerosis. This compound can modulate the expression of various miRNAs. For instance, it has been shown to regulate Vascular Cell Adhesion Molecule-1 (VCAM-1) in endothelial cells via its effect on miR-126. nih.gov In macrophages loaded with oxidized LDL, treatment with this compound leads to a significant alteration in the miRNA landscape, with one study identifying 122 upregulated and 107 downregulated miRNAs. nih.gov The complex regulation of ABCA1 by this compound in macrophages may be mediated, in part, by its influence on miRNAs such as miR-33a and miR-33b, which are known to target ABCA1. nih.gov

Table 3: Summary of this compound's Effects on Gene and MicroRNA Expression

| Molecule | Cell Type | Effect of this compound | Potential Mechanism | Reference |

|---|---|---|---|---|

| ApoA-I | HepG2 (Liver) | Increased expression | HMG-CoA reductase inhibition, Rho suppression | nih.govnatap.org |

| ABCA1 | HepG2 (Liver) | Increased expression | HMG-CoA reductase inhibition, PPARα activation | natap.orgnih.gov |

| ABCA1 | RAW264.7, THP-1 (Macrophages) | Decreased expression | miRNA modulation (e.g., miR-33) | nih.govnih.gov |

| miR-126 | Endothelial Cells | Modulated expression | - | nih.gov |

| Global miRNA Profile | THP-1 (Macrophages) | Altered (122 up, 107 down) | - | nih.gov |

Modulation of PI3K/AKT/mTOR and AMPK Signaling Cascades

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation. Conversely, the Adenosine Monophosphate-Activated Protein Kinase (AMPK) pathway acts as a cellular energy sensor, and its activation generally leads to the inhibition of anabolic processes and the promotion of catabolism. Research has demonstrated that this compound can exert its effects by modulating both of these crucial pathways.

In the context of cancer biology, this compound has been shown to suppress the PI3K/AKT/mTOR signaling cascade. Studies in lung cancer cells have revealed that this compound can inhibit the phosphorylation of key components of this pathway, including Akt and the downstream effector S6 ribosomal protein. nih.gov This inhibitory action on the PI3K/AKT/mTOR pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound observed in cancer cells. researchgate.net The mechanism is linked to the inhibition of protein prenylation, a key step in cholesterol biosynthesis that is also crucial for the function of small GTP-binding proteins like Ras, which are upstream activators of the PI3K/AKT pathway. nih.govresearchgate.net

Concurrently, this compound has been found to activate the AMPK signaling pathway. In oral squamous cell carcinoma cells, treatment with this compound leads to an increase in the phosphorylation of AMPK. biruni.edu.tr The activation of AMPK is a key event that can trigger a cascade of downstream effects, including the modulation of other signaling pathways and the induction of apoptosis.

The dual ability of this compound to inhibit the pro-growth PI3K/AKT/mTOR pathway and activate the catabolic AMPK pathway underscores a significant aspect of its pleiotropic effects. This coordinated regulation can shift the cellular balance away from proliferation and towards a state of reduced growth and, in some cases, programmed cell death.

Table 1: Effect of this compound on PI3K/AKT/mTOR and AMPK Signaling Components This table is interactive. You can sort and filter the data.

| Cell Line | This compound Concentration | Target Protein | Observed Effect | Reference |

|---|---|---|---|---|

| H358 (NSCLC) | 8 µM | p-Akt | Decreased phosphorylation | nih.gov |

| HLT-EC | 8 µM | p-Akt | Decreased phosphorylation | nih.gov |

| H358 (NSCLC) | 8 µM | p-S6 | Decreased phosphorylation | nih.gov |

| HLT-EC | 8 µM | p-S6 | Decreased phosphorylation | nih.gov |

| SCC15 (OSCC) | Dose-dependent | p-Akt | Decreased phosphorylation | researchgate.net |

| SCC15 (OSCC) | Dose-dependent | p-AMPK | Increased phosphorylation | researchgate.net |

| Ca Ski (Cervical Cancer) | Not specified | PI3K/AKT | Inhibition | nih.gov |

Effects on Adenosine Monophosphate-Activated Protein Kinase (AMPK) and Forkhead Box Protein O3a (FOXO3a)

The interplay between AMPK and the Forkhead Box Protein O3a (FOXO3a) is a critical axis in the regulation of cellular fate. FOXO3a is a transcription factor that, when active, can promote the expression of genes involved in apoptosis and cell cycle arrest. Its activity is tightly regulated by phosphorylation, primarily through the AKT and AMPK pathways.

Research has elucidated that this compound can induce apoptosis in certain cancer cells by modulating the AMPK/FOXO3a axis. In oral squamous cell carcinoma (OSCC) cells, specifically the SCC15 cell line, this compound treatment leads to the activation of AMPK. biruni.edu.trnih.gov Activated AMPK can then directly or indirectly influence the phosphorylation status of FOXO3a.

Simultaneously, this compound has been shown to inhibit the activity of AKT, a kinase that phosphorylates and inactivates FOXO3a by promoting its sequestration in the cytoplasm. biruni.edu.trnih.gov The dual action of this compound—activating AMPK and inhibiting AKT—results in the dephosphorylation and subsequent nuclear translocation of FOXO3a. biruni.edu.trnih.goveuropeanreview.org Once in the nucleus, FOXO3a can bind to the promoter regions of its target genes, such as PUMA (p53 upregulated modulator of apoptosis), leading to the induction of apoptosis. biruni.edu.trnih.goveuropeanreview.org

This mechanism highlights a sophisticated level of regulation by this compound, where it converges on the key signaling nodes of AMPK and AKT to unleash the pro-apoptotic function of FOXO3a. This effect has been observed to be cell-type specific, as not all OSCC cell lines exhibit the same response to this compound. biruni.edu.trnih.gov

Table 2: Research Findings on this compound's Effect on the AMPK/FOXO3a Axis This table is interactive. You can sort and filter the data.

| Cell Line | This compound Treatment | Effect on AMPK | Effect on Akt | Effect on FOXO3a | Downstream Effect | Reference |

|---|---|---|---|---|---|---|

| SCC15 (OSCC) | Dose-dependent | Increased phosphorylation | Decreased phosphorylation | Increased nuclear translocation and phosphorylation | Upregulation of PUMA, induction of apoptosis | biruni.edu.trnih.gov |

| SCC4 (OSCC) | Not specified | No significant change | No significant change | No significant change | No significant effect on apoptosis | biruni.edu.trnih.gov |

| Vincristine-resistant B-cell ALL | Not specified | Not specified | Not specified | Increased protein-signaling changes for FoxO3a/Puma | Induction of apoptosis | mdpi.com |

| SCC15 and SW480 | Time-dependent | Not specified | Not specified | Increased protein expression and nuclear translocation | Induction of apoptosis | nih.gov |

Investigation of Novel Therapeutic Applications and Mechanisms Preclinical Focus

Anti-Neoplastic Mechanisms

Pitavastatin exerts its anti-cancer effects through a variety of mechanisms, primarily by inducing cell cycle arrest and promoting programmed cell death, known as apoptosis, in cancer cells.

This compound has been shown to block the progression of cancer cells through the cell cycle, a critical process for tumor growth. By halting the cell cycle, this compound prevents cancer cells from dividing and proliferating. A common mechanism observed is the arrest of cells in the G1 phase of the cell cycle.

In studies involving liver cancer cell lines, such as Huh-7, treatment with this compound led to a significant arrest of cells in the G1 phase. dovepress.com This G1 phase arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting their division. dovepress.com Similarly, in cervical cancer cell lines like Ca Ski and HeLa, this compound induced cell cycle arrest in the G0/G1 phase. nih.govnih.gov Research on pancreatic cancer cells also demonstrated that the combination of this compound and gemcitabine (B846) led to G1/S phase arrest. mdpi.com Furthermore, studies on freshly stimulated T cells showed that this compound blocked cell-cycle progression. researchgate.net The induction of G1/S phase arrest was also identified as a primary anticancer mechanism in HepG2 cancer cells. researchgate.net

Table 1: Effect of this compound on Cell Cycle Arrest in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cancer Type | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Liver Cancer | Huh-7 | G1 phase arrest | dovepress.com |

| Cervical Cancer | Ca Ski, HeLa | G0/G1 phase arrest | nih.govnih.gov |

| Pancreatic Cancer | - | G1/S phase arrest (in combination with gemcitabine) | mdpi.com |

| Hepatocellular Carcinoma | HepG2 | G1/S phase arrest | researchgate.net |

| T-cell Lymphoma | - | Blocked cell-cycle progression | researchgate.net |

A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. This compound has demonstrated the ability to trigger this process through multiple intrinsic pathways.

Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis. This compound treatment has been shown to activate several key caspases in various cancer cell lines.

In oral squamous cell carcinoma (OSCC) cells (SCC15) and colon cancer cells (SW480), this compound treatment led to an increase in caspase-3/7 activity. nih.govfrontiersin.org This was accompanied by a significant, dose-dependent increase in the cleaved forms of caspase-9 and caspase-3. nih.gov Similarly, in human cervical cancer cells (HeLa), this compound induced the expression of active caspase-9 and caspase-3. nih.govresearchgate.netbohrium.com Studies on liver cancer cells also revealed that this compound promoted the cleavage of caspase-9 and caspase-3. dovepress.com Furthermore, in cervical cancer cell lines (Ca Ski, HeLa, and C-33 A), this compound induced apoptosis through the activation of cleaved caspase-3. nih.govnih.gov

Table 2: this compound-Induced Caspase Activation in Different Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cancer Type | Cell Line(s) | Activated Caspases | Reference(s) |

|---|---|---|---|

| Oral Squamous Cell Carcinoma | SCC15 | Caspase-3, Caspase-7, Caspase-9 | nih.govfrontiersin.orgnih.gov |

| Colon Cancer | SW480 | Caspase-3, Caspase-7, Caspase-9 | nih.govfrontiersin.org |

| Cervical Cancer | HeLa | Caspase-3, Caspase-9 | nih.govresearchgate.netbohrium.com |

| Liver Cancer | Huh-7, SMMC7721 | Caspase-3, Caspase-9 | dovepress.com |

| Cervical Cancer | Ca Ski, HeLa, C-33 A | Cleaved Caspase-3 | nih.govnih.gov |

The Bcl-2 family of proteins are critical regulators of apoptosis, consisting of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins can determine a cell's fate. This compound has been found to shift this balance in favor of apoptosis.

In cervical cancer cells, this compound treatment resulted in the activation of the pro-apoptotic protein Bax and the inactivation of the anti-apoptotic protein Bcl-2. nih.govnih.govresearchgate.net This modulation of Bcl-2 family proteins contributes to the induction of the intrinsic apoptotic pathway. nih.govresearchgate.net The Bcl-2 family proteins are known to be key regulators of apoptosis, and their modulation can overcome cancer cell resistance to chemotherapy. nih.govoncotarget.com

The tumor suppressor protein p53 and the cyclin-dependent kinase (CDK) inhibitors p21 and p27 are crucial for regulating the cell cycle and apoptosis. While some statins have been shown to act through p53-dependent pathways, this compound can also induce anti-cancer effects independently of p53. mdpi.comnih.gov

In cervical cancer cells (Ca Ski, HeLa, and C-33 A), this compound treatment significantly increased the expression of the CDK inhibitor p27KIP1. nih.gov This protein plays a role in inhibiting cell cycle progression and promoting apoptosis. nih.gov In pancreatic cancer, the combination of this compound and gemcitabine upregulated the expression of both p21 and p27. mdpi.com The upregulation of these CDK inhibitors contributes to the G1 phase cell cycle arrest observed with this compound treatment. dovepress.com

The Forkhead box O3 (FOXO3a) protein is a transcription factor that can induce apoptosis by upregulating its target genes, including PUMA (p53 upregulated modulator of apoptosis). This compound has been shown to activate this specific apoptotic pathway.

In oral squamous cell carcinoma cells (SCC15), this compound treatment induced the nuclear translocation of FOXO3a. nih.govnih.govresearchgate.net This activation of FOXO3a leads to the upregulation of PUMA, which in turn plays a role in this compound-induced intrinsic apoptosis. nih.govnih.govresearchgate.net The activation of the FOXO3a/PUMA apoptotic axis is a key mechanism underlying the anti-cancer effects of this compound in OSCC. nih.govnih.govresearchgate.net Furthermore, studies in both oral cancer (SCC15) and colon cancer (SW480) cells have shown that this compound can increase apoptosis in a FOXO3a-dependent manner. nih.govfrontiersin.orgresearchgate.net

Inhibition of Tumor Growth and Colony Formation

Preclinical research has demonstrated the potent ability of this compound to inhibit the growth and proliferation of various cancer cell lines. Studies have shown that this compound can suppress tumor progression and the formation of cancer cell colonies in a dose-dependent manner.

In cervical cancer, for instance, treatment with this compound has been shown to significantly reduce the colony-forming ability of Ca Ski, HeLa, and C-33 A cells. A study reported that at a concentration of 5 µM, this compound reduced colony numbers in Ca Ski cells by 19%, in HeLa cells by 87%, and in C-33 A cells by 73%. At a higher concentration of 10 µM, the reduction was even more pronounced: 49% in Ca Ski cells, 99% in HeLa cells, and 88% in C-33 A cells. Furthermore, in a xenograft model using C-33 A cervical cancer cells, oral administration of this compound at 10 mg/kg resulted in a significant inhibition of tumor growth, with a reported tumor growth inhibition rate of 38.6%. The average tumor weight in the this compound-treated group was also significantly lower compared to the control group.

The inhibitory effects of this compound on tumor growth are not limited to cervical cancer. Research on liver cancer cells, specifically Huh-7 and SMMC7721 cell lines, has also shown that this compound can dramatically prohibit their growth and colony formation. In vivo studies with tumor-bearing mice have further corroborated these findings, showing that this compound can decrease tumor growth and improve survival rates. Similarly, in a mouse model of mammary tumors using 4T1.2 cells, daily injections of 2 mg/kg this compound led to a significant reduction in both tumor size and weight. The anti-proliferative effects of this compound have also been observed in ovarian cancer cells, where it inhibited growth in both monolayer and spheroid cultures. The underlying mechanisms for these effects often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Inhibition of Cervical Cancer Colony Formation by this compound

| Cell Line | This compound Concentration | Reduction in Colony Number |

|---|---|---|

| Ca Ski | 5 µM | 19% |

| Ca Ski | 10 µM | 49% |

| HeLa | 5 µM | 87% |

| HeLa | 10 µM | 99% |

| C-33 A | 5 µM | 73% |

| C-33 A | 10 µM | 88% |

Modulation of Cancer-Related Signaling Pathways (e.g., Ras/Raf/MEK, PI3K/AKT/mTOR, MET Signaling)

This compound exerts its anticancer effects in part by modulating key signaling pathways that are frequently dysregulated in cancer. Research has shown that this compound can interfere with the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, both of which are crucial for cancer cell proliferation, survival, and angiogenesis.

In the context of lung cancer, this compound has been shown to inhibit both cancer cells and tumor-associated endothelial cells by suppressing prenylation-dependent Ras/Raf/MEK and PI3K/Akt/mTOR signaling. This dual action on both tumor cells and their blood supply may contribute to its potent anti-tumor efficacy. Similarly, in cervical cancer cells, this compound has been found to induce apoptosis and slow migration by mediating the PI3K/AKT and MAPK (including JNK, p38, and ERK1/2) pathways.

Further investigation into the molecular mechanisms of this compound has revealed its ability to affect other related pathways. For example, in a model of vincristine-resistant B-cell acute lymphoblastic leukemia, this compound treatment led to changes in protein signaling for AMP-activated protein kinase/FoxO3a/Puma, while the protective AKT-mediated pathway was not activated. In lung cancer cells with acquired resistance to EGFR-TKIs, this compound was found to inhibit the YAP/AKT/BAD-BCL-2 signaling pathway, thereby promoting apoptosis.

Cancer-Related Signaling Pathways Modulated by this compound

| Signaling Pathway | Cancer Type | Effect | Reference |

|---|---|---|---|

| Ras/Raf/MEK | Lung Cancer | Suppression | |

| PI3K/Akt/mTOR | Lung Cancer | Suppression | |

| PI3K/AKT | Cervical Cancer | Mediation of apoptosis and slowed migration | |

| MAPK (JNK, p38, ERK1/2) | Cervical Cancer | Mediation of apoptosis and slowed migration | |

| AMPK/FoxO3a/Puma | B-Cell Acute Lymphoblastic Leukemia (Vincristine-Resistant) | Activation of cell death pathway | |

| YAP/AKT/BAD-BCL-2 | Lung Cancer (EGFR-TKI Resistant) | Inhibition |

Investigation of Epigenetic Modifications and Sensitization to Chemotherapy

Emerging evidence suggests that the anticancer properties of statins, including this compound, may extend to the realm of epigenetics. Epigenetic modifications, such as DNA methylation and histone alterations, are critical regulatory processes that can be dysregulated in cancer. Some studies indicate that statins can influence these epigenetic mechanisms. For instance, research has pointed to the ability of statins to modulate epigenetics by altering CpG methylation. While the direct effects of this compound on specific histone modifications are still an area of active investigation, the broader class of statins has been shown to affect the acetylation of nuclear proteins, suggesting a potential role in modifying chromatin structure.

A significant area of preclinical investigation is the potential for this compound to sensitize cancer cells to conventional chemotherapy. This is particularly relevant for drug-resistant cancers. Studies have shown that this compound can be effective in chemo

Comparative Preclinical Pharmacology and Mechanistic Studies

Relative Potency in HMG-CoA Reductase Inhibition Compared to Other Statins (e.g., Atorvastatin (B1662188), Rosuvastatin (B1679574), Simvastatin (B1681759), Pravastatin)

Pitavastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. researchgate.net Its inhibitory activity is a key determinant of its low-density lipoprotein cholesterol (LDL-C) lowering efficacy.

In vitro studies have demonstrated that this compound exhibits a high affinity for HMG-CoA reductase. qeios.com When compared to other statins, this compound's potency in inhibiting cholesterol synthesis in vitro has been shown to be greater than some widely used statins. nih.gov For instance, in isolated rat liver microsomes, this compound inhibited HMG-CoA reductase activity with a half-maximal inhibitory concentration (IC50) of 6.8 nmol/L, indicating a higher potency than both simvastatin and pravastatin (B1207561) in this specific assay. nih.gov

From a clinical efficacy perspective, which reflects in vivo potency, this compound has demonstrated comparable or greater LDL-C reduction at lower doses compared to some other statins. researchgate.net Studies have shown that this compound is non-inferior to atorvastatin in lowering LDL-C at comparable dosages. researchgate.net Furthermore, it has shown greater LDL-C reduction compared to simvastatin and pravastatin. qeios.com Specifically, this compound at a dose of 4 mg has been shown to be approximately equivalent to atorvastatin 20 mg and rosuvastatin 10 mg in terms of LDL-C lowering. actapharmsci.com

Table 1: Comparative Potency of Various Statins in HMG-CoA Reductase Inhibition

| Statin | IC50 (nM) for HMG-CoA Reductase Inhibition |

|---|---|

| This compound | 6.8 |

| Atorvastatin | 8 |

| Rosuvastatin | 5 |

| Simvastatin | 11.2 |

| Pravastatin | 44.1 |

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity and can vary based on the specific experimental conditions. The data presented is a representative compilation from various sources.

Differential Effects on LDL Receptor Induction and Cholesterol Synthesis in vitro

The primary mechanism by which statins lower plasma LDL-C is by inhibiting hepatic cholesterol synthesis, which in turn upregulates the expression of LDL receptors on hepatocytes. This leads to increased clearance of LDL particles from the circulation.

In vitro studies have indicated that this compound is a potent inducer of LDL receptor expression. ovid.com Research suggests that this compound may be more effective at inducing LDL receptor expression and activity than any other statin. nih.gov This enhanced induction of LDL receptors contributes significantly to its efficacy in lowering LDL-C levels.

The inhibition of cholesterol synthesis by this compound has been demonstrated in various in vitro models. In a human hepatoma cell line, this compound showed a high affinity for HMG-CoA reductase, further supporting its potent inhibitory effect on cholesterol synthesis. nih.gov

Comparative Analysis of Metabolic Pathways and Transporter Interactions with Other Statins

A key distinguishing feature of this compound is its metabolic profile. Unlike many other statins, such as atorvastatin and simvastatin, which are extensively metabolized by the cytochrome P450 (CYP) 3A4 isoenzyme, this compound undergoes minimal metabolism by CYP enzymes. actapharmsci.comresearchgate.net It is only slightly metabolized by CYP2C9. researchgate.net This characteristic reduces the potential for drug-drug interactions with medications that are inhibitors or inducers of the CYP3A4 pathway. actapharmsci.com

The disposition of statins is also heavily influenced by drug transporters. This compound is a substrate for organic anion-transporting polypeptide 1B1 (OATP1B1), which is responsible for its uptake into hepatocytes. nih.govpharmacytimes.com It is also a substrate for the efflux transporter, breast cancer resistance protein (BCRP). nih.govresearchgate.net Genetic variations in the genes encoding these transporters can affect the pharmacokinetics of this compound. nih.gov

Compared to rosuvastatin, which is also a substrate for both OATP1B1 and BCRP, this compound appears to be a more sensitive and selective clinical probe for OATP1B1 activity. nih.gov This suggests that OATP1B1 plays a more dominant role in the hepatic uptake of this compound compared to rosuvastatin. nih.gov

Table 2: Comparative Metabolic and Transporter Characteristics of Statins

| Statin | Primary CYP450 Metabolism | Key Transporters Involved |

|---|---|---|

| This compound | Minimal (CYP2C9) | OATP1B1, BCRP |

| Atorvastatin | CYP3A4 | OATP1B1, P-gp, BCRP |

| Rosuvastatin | Minimal (CYP2C9) | OATP1B1, BCRP |

| Simvastatin | CYP3A4 | OATP1B1 |

| Pravastatin | Not significantly metabolized by CYP450 | OATP1B1 |

This table provides a simplified overview. The involvement of transporters can be complex and may include others not listed.

Comparison of Specific Pleiotropic Mechanisms across Statin Class Members

Beyond their lipid-lowering effects, statins exhibit a range of so-called "pleiotropic" effects that may contribute to their cardiovascular benefits. These effects include improvements in endothelial function, anti-inflammatory actions, and antioxidant properties.

This compound has demonstrated several distinct pleiotropic effects. nih.govnih.gov One notable effect is its ability to increase high-density lipoprotein cholesterol (HDL-C) levels. nih.govnih.gov Some studies suggest that this compound may lead to greater increases in HDL-C compared to atorvastatin. nih.gov The mechanism for this may involve the stimulation of apolipoprotein A-I production. lipidcenter.com

In terms of anti-inflammatory effects, this compound has been shown to attenuate inflammation-mediated processes in human saphenous vein endothelial cells. europeanreview.org A comparative study suggested that this compound was more effective than atorvastatin in reducing the levels of certain pro-inflammatory cytokines in this in vitro model. europeanreview.org Furthermore, this compound has been associated with a neutral or even beneficial effect on glucose metabolism, with a lower incidence of new-onset diabetes reported in some observational studies compared to other statins. actapharmsci.com This may be linked to its ability to increase plasma levels of adiponectin, a hormone with insulin-sensitizing properties. actapharmsci.com

Animal Model Specificity and Translational Relevance for Comparative Studies